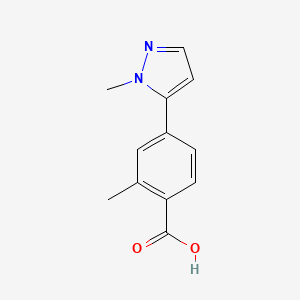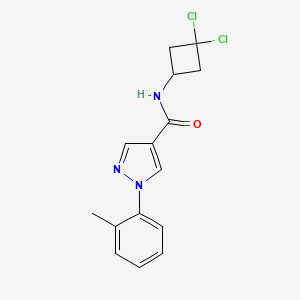![molecular formula C16H20N4O2 B7437488 3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7437488.png)
3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one, also known as SP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidine derivatives and has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, it is believed that 3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one exerts its biological effects by modulating various signaling pathways in cells. For example, 3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one has been shown to activate the cAMP/PKA signaling pathway, which is involved in the regulation of various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a form of programmed cell death. 3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is its broad range of biological activities. This makes it a useful tool for studying various cellular processes and for developing new therapeutic agents. However, one of the limitations of 3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one. One area of interest is the development of new therapeutic agents based on the structure of 3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one. Another area of interest is the identification of new signaling pathways that are modulated by 3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one. Additionally, there is interest in exploring the potential of 3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one as a tool for studying various cellular processes, such as cell growth and differentiation.
Synthesis Methods
The synthesis of 3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves the reaction of 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one with 2-azaspiro[3.5]nonane-2-carbonyl chloride in the presence of triethylamine. The reaction is carried out under reflux conditions in anhydrous chloroform. The resulting product is then purified by column chromatography to obtain pure 3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one.
Scientific Research Applications
3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-microbial properties. 3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one has also been shown to inhibit the activity of certain enzymes, such as phosphodiesterase (PDE) and cyclin-dependent kinase (CDK), which are involved in various cellular processes.
properties
IUPAC Name |
3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11-7-13(21)20-14(18-11)12(8-17-20)15(22)19-9-16(10-19)5-3-2-4-6-16/h7-8,17H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLZVLWNMLKMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=CN2)C(=O)N3CC4(C3)CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-azaspiro[3.5]nonane-2-carbonyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-oxo-N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7437411.png)
![2-[[3-(3-Chloropyridin-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7437415.png)
![3-(2-bromo-4-methylphenoxy)-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]propanamide](/img/structure/B7437422.png)
![3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid](/img/structure/B7437441.png)
![2-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-(2-hydroxyethyl)quinazolin-4-one](/img/structure/B7437443.png)
![5-[3-(3-Methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one](/img/structure/B7437476.png)
![1-[4-ethyl-5-[2-[4-[[3-(methoxymethyl)-1,2-oxazol-4-yl]methyl]piperazin-1-yl]-1,3-thiazol-4-yl]-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7437480.png)
![2-Bromo-5-fluoro-4-[3-(oxetan-3-ylamino)azetidin-1-yl]benzonitrile](/img/structure/B7437493.png)

![N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7437511.png)
![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B7437512.png)
![1-(2-hydroxyethyl)-N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7437519.png)
![N-[[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methyl]-3-hydroxyoxetane-3-carboxamide](/img/structure/B7437524.png)